molecular formula C19H19NO4 B1194116 N-Methyl hernangerin

N-Methyl hernangerin

Cat. No.: B1194116
M. Wt: 325.4 g/mol
InChI Key: WOIZHRXESCUSGM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl hernangerin is a chemical compound with the molecular formula C19H19NO4 and a monoisotopic mass of 325.1314 Da . Its structure is characterized by a complex pentacyclic system and a stereocenter, identified in the (12S) configuration . This compound is one of several structural isomers sharing the same molecular formula . As a specialist research chemical supplier, we provide this compound to the scientific community for investigational purposes. While the specific biological targets and research applications for this compound are not yet fully characterized in available public literature, it represents an opportunity for novel discovery in areas such as natural product chemistry and pharmacology. Researchers can utilize it as a standard or as a starting point for exploring new bioactive molecules. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(12S)-18-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol

InChI

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(21)18(22-2)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1

InChI Key

WOIZHRXESCUSGM-LBPRGKRZSA-N

SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)O)OC)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)O)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)O)OC)OCO3

Synonyms

N-methylnandigerine

Origin of Product

United States

Occurrence, Isolation, and Distribution of N Methyl Hernangerin

Natural Sources and Biological Origins of N-Methyl hernangerin

The presence of this compound is predominantly documented in the plant kingdom.

Botanical and Microbiological Sources

This compound has been identified as a natural constituent of several plant species. Notably, it is found in Hernandia ovigera and Lindera chunii. naturalproducts.net Hernandia ovigera, a species belonging to the Hernandiaceae family, is a known source of various aporphine (B1220529) alkaloids. researchgate.net Similarly, Lindera chunii, a member of the Lauraceae family, has been reported to contain this compound. plantaedb.com While the presence of this compound is established in these botanical sources, there is currently no scientific literature identifying any microbiological origins for this compound.

A variety of other alkaloids and chemical constituents have been isolated from the genus Hernandia, including other aporphine alkaloids, isoquinolones, and benzylisoquinolines. nih.gov Likewise, the genus Lindera is recognized for producing a diverse array of alkaloids. nih.govacs.org

Geographical and Ecological Distribution Patterns

The geographical and ecological distribution of this compound is directly linked to the distribution of its source organisms.

Hernandia ovigera is a tree species with a wide native range spanning from the Nicobar Islands to the Pacific. It is primarily found in wet tropical biomes. Its distribution includes regions such as the Bismarck Archipelago, Christmas Island, Jawa, Lesser Sunda Islands, Maluku, Marianas, Myanmar, New Guinea, the Philippines, Pitcairn Islands, Santa Cruz Islands, Society Islands, Solomon Islands, Sulawesi, Sumatera, Tonga, and Tubuai Islands. kew.org In India, it is notably found in the Andaman and Nicobar group of Islands. researchgate.net This species is also referred to by synonyms such as Hernandia nymphaeifolia and Hernandia peltata. researchgate.netntbg.org

Lindera chunii is a tree native to Southeast China, specifically the provinces of Guangxi and Guangdong, as well as Hainan and Vietnam. kew.orgefloras.org It thrives in subtropical biomes. kew.org The genus Lindera encompasses about 80-100 species, mostly native to eastern Asia, with a few species found in eastern North America. wikipedia.org These plants typically grow in the understory of forests, in moist, well-drained soils.

The following table summarizes the botanical sources and their geographical distribution.

Botanical SourceFamilyGeographical Distribution
Hernandia ovigera L.HernandiaceaeNicobar Islands, Myanmar, Indonesia, Philippines, New Guinea, and various South Pacific islands. kew.orgwikipedia.org
Lindera chunii Merr.LauraceaeSoutheast China (Guangdong, Guangxi), Hainan, and Vietnam. plantaedb.comkew.orgefloras.org

Methodologies for Isolation and Purification of this compound from Natural Sources

The isolation and purification of this compound from its natural botanical sources involve a series of extraction and chromatographic techniques, typical for the separation of alkaloids from plant material. nih.govnih.gov

Extraction Techniques

The initial step in isolating this compound involves the extraction of the crude chemical constituents from the plant material, such as the bark or roots. researchgate.netnih.gov

A common approach is solvent extraction . The dried and powdered plant material is typically subjected to extraction with an organic solvent, often methanol. upm.edu.my This process may be preceded by a defatting step using a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.

Following the initial extraction, an acid-base partitioning method is frequently employed to separate the alkaloids from other classes of compounds. The crude extract is dissolved in a mixture of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) and an immiscible organic solvent (e.g., chloroform). The alkaloids, being basic, form salts and dissolve in the aqueous acidic phase, while neutral and acidic compounds remain in the organic phase. The aqueous layer is then separated, made alkaline (e.g., with ammonium (B1175870) hydroxide (B78521) or sodium carbonate), and the free alkaloids are extracted back into an organic solvent like chloroform. upm.edu.mysapub.org

The resulting crude alkaloid mixture is then concentrated, typically using a rotary evaporator, to yield a residue that is ready for chromatographic separation. nih.gov

Chromatographic Separation Strategies

To isolate this compound from the mixture of other alkaloids and impurities, various chromatographic techniques are utilized.

Column Chromatography is a fundamental technique for the initial fractionation of the crude alkaloid extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. upm.edu.mysapub.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), the different compounds in the mixture are separated based on their differential affinities for the stationary and mobile phases. upm.edu.my For aporphine alkaloids, solvent systems such as toluene:ethyl acetate:diethyl amine or chloroform:diethylamine have been used. sapub.org

Thin-Layer Chromatography (TLC) is often used to monitor the separation process in column chromatography and to identify the fractions containing the target compound. upm.edu.my

For further purification to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool. treesandshrubsonline.org HPLC offers higher resolution and efficiency compared to column chromatography. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for purifying alkaloids. treesandshrubsonline.org

The following table outlines the common techniques used in the isolation and purification of this compound.

TechniquePurposeDescription
Solvent ExtractionInitial extraction of crude compounds from plant material.Plant material is soaked in a solvent (e.g., methanol) to dissolve the chemical constituents. upm.edu.my
Acid-Base PartitioningSeparation of alkaloids from neutral and acidic compounds.Utilizes the basic nature of alkaloids to move them between aqueous acidic and organic phases. sapub.org
Column ChromatographyFractionation of the crude alkaloid mixture.Separates compounds based on their polarity using a solid stationary phase and a liquid mobile phase. upm.edu.mysapub.org
High-Performance Liquid Chromatography (HPLC)High-resolution purification of the target compound.A more advanced form of column chromatography that uses high pressure to achieve faster and more efficient separations. treesandshrubsonline.org

Structural Elucidation and Advanced Spectroscopic Analysis of N Methyl Hernangerin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Methyl hernangerin Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. organicchemistrydata.orgnih.gov For this compound, both one-dimensional and two-dimensional NMR techniques would be crucial.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal the number of distinct proton environments and their relative integrations, providing insights into the symmetry and substitution patterns. Key regions of interest would include:

Aromatic Protons: Given its phenanthrene (B1679779) core, this compound would exhibit signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the aromatic protons. The multiplicity and coupling constants of these signals would help define the substitution patterns on the aromatic rings. msu.edu

N-Methyl Protons: The characteristic N-methyl group would typically appear as a singlet in the aliphatic region, often around δ 2.0-3.0 ppm, depending on the electronic environment of the nitrogen atom. plantaedb.com

Methoxy (B1213986) Protons: If present, methoxy groups (–OCH₃) would give rise to sharp singlets around δ 3.5-4.0 ppm.

Aliphatic Protons: Protons on the saturated rings and any other aliphatic chains would appear in the δ 0.5-5.0 ppm range, with their chemical shifts and multiplicities reflecting their local environment and coupling to neighboring protons. msu.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. dartmouth.edu

Aromatic Carbons: Aromatic carbons would resonate in the δ 100-160 ppm range, with quaternary carbons typically appearing at lower intensity. dartmouth.edu

N-Methyl Carbon: The carbon of the N-methyl group would be expected in the aliphatic region, likely around δ 30-50 ppm. chemguide.co.uksielc.com

Methoxy Carbons: Methoxy carbons would typically appear around δ 50-60 ppm.

Aliphatic Carbons: Carbons in the saturated ring systems would appear in the δ 20-80 ppm range, with their chemical shifts influenced by adjacent heteroatoms (like nitrogen or oxygen). dartmouth.edu

Expected ¹H and ¹³C NMR Data for this compound (Illustrative) (Note: Specific experimental data for this compound is not available. The ranges provided are illustrative based on typical chemical shifts for similar functional groups and structural motifs in organic compounds.)

NucleusChemical Shift (δ, ppm)MultiplicityIntegration/TypeAssignment (Expected)
¹H2.0 - 3.0s3HN-CH₃
¹H3.5 - 4.0s3HOCH₃ (if present)
¹H6.5 - 8.5m, s, dVariableAromatic Protons
¹H0.5 - 5.0mVariableAliphatic Protons
¹³C30 - 50-CH₃N-CH₃
¹³C50 - 60-CH₃OCH₃ (if present)
¹³C100 - 160-Aromatic CAromatic Carbons
¹³C20 - 80-CH, CH₂, CAliphatic Carbons

Two-dimensional NMR experiments are indispensable for establishing connectivity and spatial relationships between atoms. researchgate.netnih.govspectroscopyonline.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between directly coupled protons, allowing for the identification of spin systems within the molecule. This is crucial for piecing together the connectivity of the aliphatic and aromatic proton networks. researchgate.netspectroscopyonline.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments provide direct correlations between protons and the carbons to which they are directly attached (¹JCH coupling). researchgate.netspectroscopyonline.com An HMQC spectrum would allow for the assignment of each proton signal to its corresponding carbon, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about spatial proximity between protons, regardless of whether they are directly bonded. researchgate.netumn.edu This is particularly useful for determining the relative stereochemistry of chiral centers and the conformation of the molecule in solution. For a complex alkaloid like this compound, NOESY correlations would help establish the relative orientation of different parts of the fused ring system.

One-Dimensional NMR Techniques (e.g., 1H, 13C NMR)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of this compound

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational frequencies. ethz.chlibretexts.orgnih.gov For this compound (C₁₉H₁₉NO₅), expected IR absorption bands would include:

O-H Stretching: A broad band around 3200-3600 cm⁻¹ would indicate the presence of hydroxyl groups.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ range would correspond to aliphatic C-H stretches, while aromatic C-H stretches would appear slightly above 3000 cm⁻¹.

C=C Aromatic Stretching: Characteristic strong bands for aromatic ring vibrations would be observed around 1450-1600 cm⁻¹.

C-O Stretching: Multiple bands in the 1000-1300 cm⁻¹ region would indicate the presence of C-O bonds from ethers (including methylenedioxy, if present) and hydroxyl groups.

N-C Stretching: Bands associated with the tertiary amine group would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect conjugated systems and aromatic chromophores. plantaedb.comumn.eduwikipedia.orgresearchgate.netmiamioh.edu Given the phenanthrene core of this compound, strong absorption in the UV region is expected due to the extended π-electron system. The specific λmax values and absorption patterns would be indicative of the degree of conjugation and the presence of auxochromes (e.g., hydroxyl, methoxy groups) on the aromatic system. plantaedb.comwikipedia.orgmiamioh.edu

Expected IR and UV-Vis Data for this compound (Illustrative) (Note: Specific experimental data for this compound is not available. The ranges provided are illustrative based on typical absorption bands for similar functional groups and chromophores.)

SpectroscopyFeatureWavenumber (cm⁻¹) / Wavelength (nm)Assignment (Expected)
IRO-H Stretch3200-3600Hydroxyl group
IRC-H Stretch (aliph.)2850-3000Aliphatic C-H
IRC-H Stretch (arom.)>3000Aromatic C-H
IRC=C Stretch (arom.)1450-1600Aromatic ring vibrations
IRC-O Stretch1000-1300Ether, alcohol
UV-Visλmax200-300 (and possibly higher)Phenanthrene chromophore
UV-VisAbsorbanceHighConjugated aromatic system

Mass Spectrometry (MS) Techniques for this compound Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides precise molecular weight information and characteristic fragmentation patterns that aid in structural elucidation. spectroscopyonline.comnih.govwikipedia.org

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would accurately determine the exact mass of the molecular ion ([M]+• or [M+H]+), confirming the molecular formula C₁₉H₁₉NO₅. nih.govnih.gov

Fragmentation Analysis: Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) would induce fragmentation, yielding a pattern of daughter ions. nih.govnih.govwikipedia.orgresearchgate.netnih.gov For this compound, typical fragmentation pathways for alkaloids with N-methyl groups and oxygen functionalities might include:

Loss of the N-methyl group (loss of 15 Da, CH₃). nih.gov

Loss of water (18 Da, H₂O) if hydroxyl groups are present.

Loss of methoxy radicals (31 Da, OCH₃).

Cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common fragmentation pathway for amines. researchgate.net

Fragments characteristic of the phenanthrene core or the methylenedioxy group (if present in the structure).

Expected Mass Spectrometry Data for this compound (Illustrative) (Note: Specific experimental data for this compound is not available. The values provided are illustrative based on its molecular formula and typical fragmentation patterns of similar compounds.)

MS FeatureValue (m/z)Assignment (Expected)
Molecular Ion [M+H]⁺326.1336C₁₉H₁₉NO₅ + H⁺
Fragment Ion[M-CH₃]⁺Loss of N-methyl
Fragment Ion[M-H₂O]⁺Loss of water
Fragment Ion[M-OCH₃]⁺Loss of methoxy
Base PeakVariableMost stable fragment

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. nih.govnih.gov If this compound can be crystallized, X-ray diffraction data would provide:

Atomic Positions: Precise coordinates for every atom in the molecule.

Bonding Information: Accurate bond lengths and angles, revealing the hybridization and connectivity.

Crystal Packing: Information about intermolecular interactions and crystal lattice.

Absolute Configuration: For chiral molecules like this compound (which, as an alkaloid, is likely chiral), anomalous dispersion techniques (e.g., using a heavy atom derivative) can unequivocally determine the absolute stereochemistry.

Computational Chemistry Approaches in this compound Structural Conformation and Spectral Prediction (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly important role in complementing experimental spectroscopic studies. nih.govresearchgate.netnih.govwikipedia.orgresearchgate.net For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformations in the gas phase or in solution.

Predict Spectroscopic Parameters: Calculate theoretical ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. researchgate.net These predicted values can then be compared with experimental data to confirm structural assignments and resolve ambiguities.

Analyze Electronic Properties: Investigate molecular orbitals (e.g., HOMO-LUMO energy gaps), charge distribution, and other electronic properties that influence reactivity and spectral features. nih.gov

Simulate Fragmentation Pathways: Provide insights into the energetics and mechanisms of fragmentation observed in mass spectrometry.

Content Inclusions: Detailed Research Findings (As specific experimental data for this compound is not available, the detailed research findings are presented as expected outcomes and applications of the techniques based on the compound's known molecular formula and general chemical principles.)

The application of these advanced spectroscopic and computational techniques would allow for a comprehensive and unambiguous determination of this compound's complex molecular structure, providing a foundation for further studies on its properties and potential applications.

Biosynthetic Pathways and Precursor Incorporation Studies of N Methyl Hernangerin

Proposed Biosynthetic Routes to N-Methyl hernangerin

In the absence of specific research findings for this compound, a proposed biosynthetic route would generally involve the N-methylation of a precursor compound, likely "hernangerin" or a related unmethylated scaffold. N-methylation is a common modification in natural product biosynthesis, frequently catalyzed by methyltransferase enzymes. These enzymes typically utilize S-adenosylmethionine (SAM) as the methyl group donor nih.govwikipedia.org. The transfer of the methyl group from SAM to a nucleophilic nitrogen atom on the precursor molecule would be a crucial step in forming this compound nih.gov.

The core "hernangerin" scaffold itself would originate from primary metabolic pathways, such as the shikimate pathway, polyketide pathway, or terpenoid pathway, depending on its structural classification. Subsequent tailoring reactions, including cyclizations, hydroxylations, and other modifications, would lead to the formation of the unmethylated hernangerin precursor, followed by the final N-methylation step.

Identification and Characterization of Biosynthetic Intermediates

The identification and characterization of biosynthetic intermediates are critical for elucidating a complete pathway. This typically involves feeding experiments with isotopically labeled precursors to producing organisms, followed by the isolation and structural elucidation of labeled compounds at various stages of the biosynthesis. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for this purpose nih.gov.

For a compound like this compound, if its biosynthesis were to be studied, potential intermediates would include the unmethylated hernangerin precursor, as well as any earlier, less complex molecules that are progressively modified. The accumulation of intermediates, often achieved by genetic manipulation of the producing organism (e.g., knocking out specific enzyme genes), can also aid in their isolation and characterization. However, no specific intermediates for this compound have been reported in the search results.

Enzymatic Mechanisms and Biocatalysts Involved in this compound Synthesis

The N-methylation step in the biosynthesis of this compound would most likely be catalyzed by an N-methyltransferase (NMT) enzyme. N-methyltransferases are a broad class of enzymes that facilitate the transfer of a methyl group from S-adenosylmethionine (SAM) to a nitrogen atom on a diverse range of substrates nih.govwikipedia.orgnih.govcreative-enzymes.comnih.govresearchgate.net. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the substrate attacks the activated methyl group of SAM, leading to the displacement of S-adenosylhomocysteine (SAH) .

Engineered and natural methyltransferases have been explored for regioselective N-alkylation of heterocycles, demonstrating their potential as biocatalysts in synthesizing complex N-methylated molecules nih.gov. These enzymes can offer high regioselectivity and yield under mild conditions, making them attractive alternatives to chemical synthesis nih.govresearchgate.net. While the general enzymatic principles are well-understood, specific enzymes or biocatalysts responsible for the synthesis of this compound have not been identified in the provided information.

Isotopic Labeling and Tracing Experiments in this compound Biosynthesis

Isotopic labeling is a powerful technique used to track the incorporation of specific atoms from precursors into a target molecule, thereby elucidating biosynthetic pathways nih.govkit.edubiorxiv.orgthieme-connect.de. For this compound, if its biosynthesis were to be investigated, experiments would typically involve feeding the producing organism with precursors labeled with stable isotopes such as Carbon-13 (C), Nitrogen-15 (N), or Deuterium (H) nih.govkit.edubiorxiv.orgthieme-connect.dex-chemrx.com.

For instance, feeding [methyl-C]methionine would specifically label compounds methylated by SAM, providing evidence for SAM-dependent N-methylation nih.gov. Similarly, [1-N]glutamate could be used to constitutively label all nitrogen-containing products, helping to trace the nitrogen atoms through the pathway nih.gov. Analysis of the resulting this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) would reveal the positions of the incorporated isotopes, providing insights into the origin of its carbon and nitrogen atoms and the sequence of biosynthetic steps nih.govbiorxiv.org. This approach allows researchers to link precursor incorporation patterns with the structure of the final metabolite nih.gov.

Genetic and Genomic Insights into this compound Biosynthetic Gene Clusters

Natural product biosynthesis genes are often organized into biosynthetic gene clusters (BGCs) within the genome of the producing organism nih.govnih.govplos.orgfrontiersin.orgsecondarymetabolites.org. These clusters typically contain genes encoding the biosynthetic enzymes, regulatory elements (e.g., transcription factors), and sometimes transport and resistance genes nih.gov. The advent of genome sequencing and bioinformatics tools has enabled "genome mining," a strategy to predict and identify potential BGCs responsible for secondary metabolite production nih.govnih.govfrontiersin.orgfrontiersin.orgnih.gov.

If a producing organism for this compound were identified, genomic analysis would involve searching for gene clusters that contain genes encoding plausible biosynthetic enzymes, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), terpene synthases, and crucially, N-methyltransferases. Comparative genomic analyses can also reveal evolutionary relationships between BGCs and provide clues about the origin and diversification of natural products plos.orgnih.gov. However, specific genetic or genomic insights pertaining to this compound biosynthetic gene clusters are not available in the provided search results.

Chemical Synthesis and Derivatization Strategies for N Methyl Hernangerin and Its Analogs

Total Synthesis Approaches for N-Methyl hernangerin

While specific total synthesis routes exclusively for this compound are not extensively documented as standalone studies, the general strategies for constructing the aporphine (B1220529) core are well-established and directly applicable. These methods focus on the efficient assembly of the characteristic tetracyclic ring system. nih.govlookchem.com

The retrosynthetic analysis of aporphine alkaloids like this compound typically involves disconnecting the tetracyclic core to reveal more accessible precursors. lookchem.comresearchgate.net Key strategies revolve around the formation of the C-ring and the crucial biaryl bond.

Two primary disconnection approaches are common:

One-Bond Disconnection: This approach often involves breaking a bond within the C-ring, leading back to a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate. nih.gov The subsequent forward reaction is an intramolecular cyclization, often achieved through metal-catalyzed cross-coupling reactions or photochemical methods to form the aporphine skeleton. nih.govrsc.org

Two-Bond Disconnection: This strategy breaks two bonds in the C-ring. A powerful implementation of this is through a [4+2] cycloaddition (Diels-Alder) reaction. nih.govlookchem.com For instance, the reaction between an isoquinoline (B145761) derivative and a silylaryl triflate can generate the aporphine core under mild conditions, a method that has been successfully applied to synthesize related alkaloids like (±)-nuciferine. lookchem.com

A classic and foundational approach to the isoquinoline portion of the molecule is the Bischler-Napieralski reaction . This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, a key intermediate that can be further elaborated into the aporphine structure. researchgate.netrsc.orgrsc.orgorganic-chemistry.orgjk-sci.com The reaction typically requires dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgjk-sci.com

This compound possesses a chiral center at the C-6a position, making stereocontrol a critical aspect of its total synthesis. Achieving high enantioselectivity is essential for producing the biologically active enantiomer.

Several asymmetric synthesis strategies can be employed:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a diastereoselective reaction. After the key stereocenter is set, the auxiliary is removed. Evans' oxazolidinone auxiliaries, for example, are widely used for asymmetric aldol (B89426) reactions to control stereochemistry. york.ac.ukwikipedia.org

Chiral Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst generates large quantities of the desired enantiomer. nobelprize.org For the synthesis of aporphines, enantioselective hydrogenation using catalysts like Ruthenium-BINAP complexes can establish the stereocenter with high enantiomeric excess (e.e.). nobelprize.orgslideshare.net Another powerful method is the Sharpless asymmetric epoxidation, which can create chiral centers in allylic alcohols that serve as precursors. nobelprize.orgslideshare.net

Dynamic Kinetic Resolution (DKR): This process combines a rapid racemization of the starting material with a slower, irreversible kinetic resolution. princeton.edu This allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer, making it a highly efficient strategy. princeton.edu

The construction of the aporphine core relies on a set of powerful chemical reactions. Beyond the classical Bischler-Napieralski reaction for the isoquinoline part, modern methods focus on the formation of the biaryl linkage.

Benzyne (B1209423) Chemistry: A modern approach involves the generation of a benzyne intermediate, which then undergoes a [4+2] cycloaddition with an appropriate diene system embedded within an isoquinoline precursor. This has been used to synthesize a variety of aporphine alkaloids. nih.govlookchem.com

Intramolecular C-H Arylation: Direct arylation via C-H activation has emerged as a powerful tool. This method avoids the need to pre-functionalize the aromatic rings with halides or triflates, making the synthesis more atom-economical. Palladium catalysts are often used to facilitate the intramolecular coupling of an unactivated arene, generating the aporphine skeleton in high yields. rsc.org

Asymmetric Synthesis Methodologies for Chiral Control

Semi-synthesis of this compound from Precursors

Semi-synthesis offers a more direct route to this compound by utilizing structurally similar alkaloids isolated from natural sources as starting materials. scripps.edumdpi.com A plausible and efficient precursor for this compound is the parent compound, hernangerine (B12726897), which lacks the N-methyl group. The conversion would simply involve a selective N-methylation reaction. Standard methylation procedures, such as reductive amination using formaldehyde (B43269) and a reducing agent (e.g., sodium borohydride) or reaction with an electrophilic methyl source like methyl iodide, could achieve this transformation. This approach is common in the synthesis of alkaloid derivatives. mdpi.commdpi.com

Derivatization of this compound for Mechanistic Probes and Structural Analogs

To explore the biological activity and mechanism of action, derivatives of this compound can be synthesized. These modifications aim to create probes for target identification or to establish a structure-activity relationship (SAR). nih.govrsc.orgnih.govmdpi.com

SAR studies involve systematically altering the structure of this compound and evaluating the impact of these changes on its biological activity. nih.govnih.govdntb.gov.ua This provides valuable insights into which functional groups are essential for its effects. nih.govresearchgate.net

Key modifications for aporphine alkaloids include:

Substitution on Aromatic Rings: Introducing or modifying substituents (e.g., methoxy (B1213986), hydroxy, bromo groups) on the aromatic A and D rings can significantly alter activity. Studies on related aporphines show that the substitution pattern, particularly at positions 1, 2, 9, 10, and 11, is critical for antiarrhythmic and antipoliovirus activity. nih.govnih.gov For example, removing or changing the methoxy groups can reduce or change the biological profile. nih.gov

Modification of the Nitrogen Atom: The N-methyl group can be altered. Quaternization (forming an N-methyl salt) or replacement of the methyl group with other alkyl or acyl groups can impact efficacy and toxicity. nih.govpreprints.org For instance, N-acetylation has been shown to modify the activity of related compounds. preprints.org

Ring Modifications: Changes to the core heterocyclic structure, such as dehydrogenation to form a dehydroaporphine, can influence biological outcomes. nih.govresearchgate.net

These synthetic modifications allow researchers to map the pharmacophore of this compound and optimize its structure for improved potency or selectivity.

Synthesis of Bioconjugates and Labeled Probes

The development of bioconjugates and labeled probes of this compound is crucial for elucidating its mechanism of action, cellular targets, and pharmacokinetic properties. The molecular structure of this compound, characterized by a phenolic hydroxyl group and a tertiary amine within its tetracyclic framework, offers primary sites for chemical modification.

Bioconjugation Strategies

Bioconjugation aims to covalently link this compound to macromolecules such as proteins, antibodies, or peptides. This is often achieved by first introducing a reactive linker onto the alkaloid. The phenolic hydroxyl group is a prime target for such modifications.

One common approach involves the etherification of the phenolic hydroxyl with a bifunctional linker containing a terminal reactive group, such as a carboxylic acid, an amine, or an azide (B81097). For instance, reaction with an ω-haloalkyl carboxylate (e.g., ethyl bromoacetate) under basic conditions would introduce a carboxylic acid functionality after ester hydrolysis. This carboxyl group can then be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a target protein, forming a stable amide bond. nih.gov

Alternatively, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. thieme-connect.com This would involve derivatizing this compound with a terminal alkyne or azide group, which can then be selectively reacted with a correspondingly modified biomolecule.

Interactive Data Table: Plausible Bioconjugation Strategies for this compound

Linker TypeFunctional Group on this compoundReactive Partner on BiomoleculeResulting Linkage
Amide LinkerCarboxylic acid (introduced via etherification)Amine (e.g., Lysine residue)Amide
Thioether LinkerMaleimide (introduced via etherification)Thiol (e.g., Cysteine residue)Thioether
Triazole LinkerAlkyne or Azide (introduced via etherification)Azide or Alkyne1,2,3-Triazole

Synthesis of Labeled Probes

Labeled probes are essential for various bio-assays, including fluorescence microscopy, flow cytometry, and radioligand binding studies. researchgate.net The synthesis of such probes involves attaching a reporter molecule, such as a fluorophore or a radioisotope, to this compound.

Fluorescent Probes: The phenolic hydroxyl group can be derivatized with a fluorescent tag. For example, a fluorescent dye containing a reactive group like a sulfonyl chloride (e.g., Dansyl chloride) or an isothiocyanate (e.g., FITC) could be coupled to the phenolic oxygen under appropriate conditions.

Radiolabeled Probes: For radiolabeling, isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated. N-demethylation of this compound followed by re-methylation with a radiolabeled methyl source (e.g., [¹⁴C]formaldehyde or [³H]methyl iodide) would yield a radiolabeled version of the parent compound. nih.gov This approach has been successfully applied to other aporphine alkaloids. researchgate.netresearchgate.net Additionally, if a suitable precursor is available, radioiodination (e.g., with ¹²⁵I) of an activated aromatic position could be another viable strategy.

Interactive Data Table: Potential Labeled Probes of this compound

Label TypeReporter Molecule/IsotopePotential Attachment Site
FluorescenceFluorescein isothiocyanate (FITC)Phenolic hydroxyl
FluorescenceDansyl chloridePhenolic hydroxyl
RadioisotopeCarbon-14 (¹⁴C)N-methyl group
RadioisotopeTritium (³H)N-methyl group or aromatic ring
RadioisotopeIodine-125 (¹²⁵I)Activated aromatic ring position

Synthetic Challenges and Future Directions in this compound Synthesis

The synthesis of this compound and its analogs, while achievable through established methods for aporphine alkaloids, presents several challenges that also point toward future research directions.

Synthetic Challenges

Construction of the Aporphine Core: The key challenge in the total synthesis of aporphine alkaloids is the construction of the tetracyclic ring system. Classical methods like the Bischler-Napieralski reaction followed by Pschorr cyclization or Ullmann condensation are often low-yielding and may require harsh reaction conditions. justia.comrsc.org Modern approaches using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, offer milder and more efficient alternatives for the crucial C-C or C-O bond formation to create the biphenyl (B1667301) linkage. nih.govacs.org

Regioselectivity: The hernangerin scaffold possesses a specific oxygenation pattern. Achieving the correct regioselectivity during the introduction of hydroxyl and methoxy groups on the aromatic rings can be a significant hurdle. This often necessitates the use of starting materials with pre-defined substitution patterns or the application of directing groups during the synthesis.

Stereocontrol: this compound possesses a stereocenter at the C6a position. Controlling the stereochemistry during the synthesis is critical, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, are essential to obtain enantiomerically pure material. nih.gov

Future Directions

Late-Stage Functionalization: A major goal is the development of methods for the late-stage functionalization of the this compound scaffold. This would allow for the rapid generation of a library of analogs with diverse substituents, which is crucial for structure-activity relationship (SAR) studies. Regioselective C-H functionalization would be particularly powerful in this context.

Biosynthetic and Semi-Synthetic Approaches: Harnessing biosynthetic pathways could provide a more sustainable and efficient means of producing the aporphine core. oup.comacs.org The use of engineered enzymes or microbial production systems could yield hernangerin or its precursors, which could then be chemically modified (semi-synthesis) to produce this compound and its derivatives. nih.gov

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety (especially for hazardous reactions), and easier scalability.

By addressing these synthetic challenges and exploring these future directions, the scientific community can expand the chemical toolbox for this compound, facilitating deeper investigations into its therapeutic potential and enabling the development of novel chemical probes and bioconjugates.

Molecular and Cellular Mechanisms of Action of N Methyl Hernangerin

Identification of Molecular Targets and Binding Proteins of N-Methyl hernangerin

The initial step in elucidating the mechanism of action for a new chemical entity like this compound would be to identify its direct molecular interactors within the cell.

Affinity Proteomics and Chemical Probe Strategies

Affinity proteomics is a powerful technique used to identify proteins that bind to a specific molecule of interest. scilifelab.senih.gov To identify the binding partners of this compound, a chemical probe would first be synthesized. rjeid.com This typically involves modifying the this compound molecule with a reactive group and a reporter tag, such as biotin (B1667282). The reactive group allows for covalent cross-linking to target proteins upon binding, and the biotin tag facilitates subsequent purification.

This this compound-based probe would then be incubated with cell lysates or live cells. uni-konstanz.de Proteins that bind to the probe can be captured using affinity purification methods, such as streptavidin beads that bind to the biotin tag. The captured proteins are then identified using mass spectrometry. olink.com This approach allows for the unbiased identification of potential protein targets in a complex biological sample. nih.gov

It is crucial to include control experiments, such as using a structurally similar but inactive analog of this compound, to distinguish specific binders from non-specific interactions. nih.gov

Computational Docking and Molecular Dynamics Simulations

In parallel with experimental approaches, computational methods can predict potential binding partners and modes of interaction for this compound. nih.govnih.gov

Computational Docking: This technique involves using computer algorithms to predict the preferred orientation of this compound when bound to a three-dimensional protein structure. nih.gov A library of known protein structures, particularly those from protein families commonly targeted by small molecules (e.g., kinases, G-protein coupled receptors), would be screened. The docking simulations would calculate the binding affinity for each protein, providing a ranked list of potential targets. nih.gov

Molecular Dynamics (MD) Simulations: Following computational docking, MD simulations can be employed to provide a more dynamic and detailed view of the interaction between this compound and its predicted protein targets. wikipedia.orgnih.gov These simulations model the movement of every atom in the protein-ligand complex over time, offering insights into the stability of the binding pose, the conformational changes induced in the protein upon binding, and the key amino acid residues involved in the interaction. nih.govosti.govrsc.org

Interactive Data Table: Hypothetical Molecular Targets for this compound

This table is a hypothetical representation of potential data that could be generated from the methods described above.

Potential Target ProteinMethod of IdentificationPredicted Binding Affinity (Kd)Key Interacting Residues (from MD)
Protein Kinase XAffinity Proteomics, Comp. Docking150 nMAsp168, Lys72, Met104
GPCR YComputational Docking500 nMPhe256, Trp312, Tyr330
Methyl-binding Protein ZAffinity Proteomics1.2 µMArg44, Glu65

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Once potential molecular targets are identified, the next step is to understand how the interaction of this compound with these targets affects downstream cellular signaling pathways. jax.orgnih.gov

Enzyme Inhibition or Activation Mechanisms

If the identified target is an enzyme, the effect of this compound on its activity would be assessed. wikipedia.org For example, if the target is a kinase, in vitro kinase assays would be performed to determine if this compound inhibits or activates its phosphotransferase activity. mdpi.com The mechanism of inhibition (e.g., competitive, non-competitive) could be determined by varying the concentrations of the substrate and ATP. wikipedia.orgnih.govnih.gov

Receptor Binding and Ligand-Induced Conformational Changes

If this compound binds to a receptor, such as a G-protein coupled receptor (GPCR) or an N-methyl-D-aspartate (NMDA) receptor, its functional effect would be characterized. revvity.comrevvity.comnih.gov This could involve measuring changes in second messenger levels (e.g., cAMP, Ca2+), ion channel activity, or receptor internalization upon this compound treatment. reumatologiaclinica.org Techniques like Förster Resonance Energy Transfer (FRET) could be used to monitor ligand-induced conformational changes in the receptor in real-time. nih.gov

Transcriptional and Post-Translational Regulatory Effects

The binding of this compound to its target can ultimately lead to changes in gene expression and protein modification. youtube.comwikipedia.org

Transcriptional Effects: The impact of this compound on gene expression would be analyzed using techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-seq). This would reveal which genes are up- or down-regulated following treatment. If this compound targets a transcription factor or a protein that regulates transcription factor activity, chromatin immunoprecipitation (ChIP) could be used to determine if this compound affects the binding of the transcription factor to DNA. wikipedia.orgnih.gov

Post-Translational Regulatory Effects: this compound could also influence the post-translational modification (PTM) of proteins. thermofisher.comnih.govresearchgate.net For instance, if it inhibits a kinase, the phosphorylation status of the kinase's substrates would be examined using western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics. nih.govmdpi.com Similarly, effects on other PTMs like ubiquitination, methylation, or acetylation would be investigated if the identified targets are involved in these processes. nih.gov

Interactive Data Table: Hypothetical Signaling Pathways Modulated by this compound

This table is a hypothetical representation of potential data that could be generated from the methods described above.

Signaling PathwayEffect of this compoundKey Downstream EffectorsMethod of Analysis
MAPK/ERK PathwayInhibitionReduced phosphorylation of ERK1/2Western Blot, Kinase Assay
NF-κB PathwayNo significant change-Luciferase Reporter Assay
PI3K/Akt PathwayActivationIncreased phosphorylation of AktWestern Blot, Phosphoproteomics

Cellular Assays for Investigating N-Methylhernangerin Activity in Model Systems (e.g., Cell Lines)

Analysis of Cellular Processes and Responses

Detailed studies outlining the specific cellular processes and responses affected by N-Methylhernangerin are not currently available in the public scientific literature. While research has been conducted on other alkaloids, even those from the same plant family, this information cannot be accurately extrapolated to N-Methylhernangerin. The unique structure of each compound dictates its specific biological activity.

Mechanism-Based Structure-Activity Relationship (SAR) Studies

There is currently no publicly available research detailing mechanism-based structure-activity relationship (SAR) studies for N-Methylhernangerin. Such studies, which involve synthesizing and testing analogues of a lead compound to determine the chemical features essential for its biological activity, have not been published for N-Methylhernangerin.

Advanced Analytical Methodologies for N Methyl Hernangerin Research

Quantitative Analysis of N-Methyl hernangerin in Complex Biological Matrices

The quantification of pharmaceutical compounds within biological matrices like blood, plasma, urine, or tissue is a critical component of pharmacokinetic and metabolic studies. researchgate.net These matrices are inherently complex, and the development of reliable and sensitive analytical methods is essential for accurate measurement of trace levels of target compounds. mdpi.com The primary challenges include separating the analyte from endogenous interferences and compensating for matrix effects, which can suppress or enhance the analytical signal. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the predominant analytical method for the quantitative analysis of drug compounds in biological samples due to its high specificity, sensitivity, and throughput. chromatographyonline.comjfda-online.com The process involves extracting the analyte from the biological matrix, often using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation and detection. eurl-pesticides.eu

For this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed for separation. edqm.eunih.gov The mass spectrometer, typically a triple quadrupole (QqQ), is operated in Multiple Reaction Monitoring (MRM) mode. fda.govresearchgate.net This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for this compound and monitoring its fragmentation into one or more specific product ions. This high selectivity allows for precise quantification even in the presence of co-eluting compounds from the matrix. eurl-pesticides.eu The use of an isotopically labeled internal standard is often necessary to correct for analyte losses during sample preparation and for matrix-induced ionization variability. eurl-pesticides.eu

Table 1: Example LC-MS/MS Parameters for Quantitative Analysis of this compound Note: These parameters are illustrative and would require optimization for specific applications.

ParameterValue/ConditionDescription
Chromatography System UHPLCProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for separating moderately polar compounds like alkaloids. mdpi.com
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure good peak shape and ionization. nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)/MethanolOrganic phase for eluting the analyte from the column. nih.gov
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column. nih.gov
Column Temperature 40 °CEnsures reproducible retention times. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive ModeEffective for ionizing nitrogen-containing compounds like alkaloids. nih.gov
MS Analyzer Triple Quadrupole (QqQ)Enables highly selective and sensitive MRM experiments. researchgate.net
MRM Transition (Quantifier) [M+H]⁺ → Product Ion 1The most intense and stable fragment used for quantification. fda.gov
MRM Transition (Qualifier) [M+H]⁺ → Product Ion 2A secondary fragment used for identity confirmation. edqm.eu

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of alkaloids, particularly those that are volatile or can be made volatile through derivatization. researchgate.net It is widely used in toxicology and metabolomics for its high separation efficiency. mdpi.comresearchgate.net For aporphine (B1220529) alkaloids, a fused-silica capillary column with a stationary phase like 5% phenyl polymethylsiloxane is often used due to its robustness and high separation efficiency. mdpi.com

The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through the column. semanticscholar.org The column temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries. mdpi.comnih.gov

Table 2: Example GC-MS Parameters for Analysis of Aporphine Alkaloids Note: These parameters are based on established protocols for related alkaloids and would require specific optimization for this compound. mdpi.comsemanticscholar.org

ParameterValue/ConditionDescription
GC System Gas Chromatograph with AutosamplerStandard equipment for automated injections.
Column 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film)A common, versatile column for separating a wide range of compounds. mdpi.com
Carrier Gas HeliumInert gas used to move the sample through the column. semanticscholar.org
Injector Temperature 250 °CEnsures complete vaporization of the analyte upon injection. semanticscholar.org
Oven Temperature Program Start at 70°C, ramp at 10°C/min to 290°C, hold for 5 minA temperature gradient is used to separate compounds with different boiling points. semanticscholar.org
Ionization Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns. semanticscholar.org
MS Analyzer QuadrupoleUsed to scan and detect the mass-to-charge ratio of ions.
Scan Range 40-550 m/zCovers the expected molecular ion and fragment masses of the analyte. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Development of High-Throughput Screening Assays for this compound and its Analogs

High-throughput screening (HTS) enables the rapid testing of thousands of compounds to identify those that interact with a specific biological target or elicit a desired cellular response. medinadiscovery.comresearchgate.net This is essential in early-stage drug discovery for identifying "hit" compounds. nih.gov HTS assays are typically performed in microtiter plates (e.g., 96- or 384-well formats) and rely on automated liquid handling and sensitive detection methods such as fluorescence, luminescence, or absorbance. medinadiscovery.comevotec.com

For this compound and its synthetic analogs, HTS assays could be developed to explore a range of potential biological activities. This involves two main approaches:

Target-Based Screening: These assays measure the direct interaction of a compound with a purified biological target, such as a receptor or enzyme. For example, a fluorescence polarization assay could be developed to screen for compounds that inhibit the binding of this compound to a specific G protein-coupled receptor. nih.gov

Phenotypic Screening: These assays use whole cells to measure the effect of a compound on a complex cellular process, such as cell viability, apoptosis, or the expression of a reporter gene. medinadiscovery.comresearchgate.net This approach does not require prior knowledge of the specific molecular target.

The development of a robust HTS assay requires careful optimization and validation to ensure the data is reliable, with a high signal-to-noise ratio and minimal false positives or negatives.

Methods for Assessing this compound Purity and Stability in Research Settings

Ensuring the purity and stability of a research compound is fundamental to the validity and reproducibility of experimental results. japsonline.com Purity assessment confirms the identity of the compound and quantifies the level of any impurities, while stability studies determine how its properties change over time under various environmental conditions. moravek.comfda.gov

Purity Assessment: The purity of this compound is typically determined using a high-resolution analytical technique, most commonly HPLC with UV or MS detection. youtube.com A sample of the compound is analyzed, and the peak area of this compound is compared to the total area of all detected peaks. The identity is confirmed by comparing its retention time and mass spectrum to a certified reference standard.

Stability Testing: Stability testing is performed to establish appropriate storage conditions and to understand the compound's degradation profile. nih.govchromatographyonline.com This involves conducting forced degradation (or stress testing) studies, where the compound is exposed to harsh conditions that accelerate its breakdown. nih.gov A validated stability-indicating analytical method, which is an assay capable of separating the intact drug from its degradation products, is essential for these studies. youtube.com

Table 3: Example Protocol for a Forced Degradation Study of this compound

Stress ConditionExample Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl) at 60°CTo assess stability in an acidic environment. nih.gov
Base Hydrolysis 0.1 M Sodium Hydroxide (B78521) (NaOH) at 60°CTo assess stability in an alkaline environment. nih.gov
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperatureTo evaluate susceptibility to oxidative degradation. nih.gov
Thermal Degradation Dry heat at 70°C in an ovenTo determine the effect of high temperature on the solid-state compound. nih.gov
Photostability Exposure to UV light (e.g., 254 nm) and visible lightTo assess degradation upon exposure to light. nih.gov

Samples are taken at various time points during the stress tests and analyzed by the stability-indicating method to quantify the loss of this compound and the formation of any new peaks, which represent degradation products.

Nanopore Technology Applications for this compound Related Molecular Analysis

Nanopore technology represents a new generation of molecular sensing that offers real-time analysis of single molecules. nanoporetech.com While its primary and most developed application is in the sequencing of native DNA and RNA, its potential extends to other areas of molecular analysis. thejcdp.com The technology works by passing molecules through a protein or solid-state nanopore, causing characteristic disruptions in an ionic current that can be used to identify the molecule. thejcdp.com

For a small molecule like this compound, the application of nanopore technology is currently indirect but holds future promise. The most immediate application is in the genomic and transcriptomic analysis of the plant species that produce the alkaloid. doaj.orgresearchgate.net By performing long-read sequencing of the plant's genome and transcriptome, researchers can identify the gene clusters responsible for the biosynthetic pathway of this compound. researchgate.net This information is invaluable for understanding how the compound is produced in nature and for enabling its potential bio-synthesis in microbial systems. While direct detection and quantification of small molecules like alkaloids via nanopores is an area of active research, it is not yet a routine analytical method. thejcdp.com

Future Research Directions and Conceptual Applications in Chemical Biology

Exploration of Uncharted Molecular and Cellular Targets for N-Methyl hernangerin

A critical area for future research involves the systematic identification of this compound's specific molecular and cellular targets. While aporphine (B1220529) alkaloids are known to interact with various biological entities, including dopamine (B1211576) and serotonin (B10506) receptors, and exhibit diverse activities such as antinociceptive and anticonvulsant effects, the precise targets for this compound are not yet elucidated. wikipedia.org Future studies could employ a multi-pronged approach:

Phenotypic Screening: High-throughput screening assays in various cell lines or model organisms could reveal novel biological activities, providing clues to underlying mechanisms.

Affinity-Based Proteomics: Synthesizing this compound derivatives with suitable tags (e.g., biotin (B1667282), photoaffinity labels) would enable pull-down experiments to identify direct protein binding partners.

Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolic profiles upon this compound treatment could reveal perturbed pathways and indirectly point to cellular targets.

Computational Docking and Molecular Dynamics: In silico methods could predict potential binding sites on known protein families associated with aporphine alkaloid activity, guiding experimental validation.

Target Deconvolution Strategies: Techniques like CRISPR-Cas9 screening or RNA interference could be used to identify genes whose modulation phenocopies or abrogates this compound's effects.

Development of this compound as a Chemical Probe for Fundamental Biological Processes

Chemical probes are potent, selective, and cell-permeable small molecules that can perturb specific biological processes, offering insights into protein function and pathway dynamics. mdpi.comwikipedia.orgnih.gov this compound holds conceptual promise as a chemical probe due to its natural product scaffold, which often possesses inherent bioactivity and structural complexity. Developing this compound as a chemical probe would involve:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to identify key pharmacophores and optimize potency and selectivity. This would involve synthesizing a series of this compound analogs and evaluating their biological effects.

Derivatization for Probe Functionality: Incorporating functional handles (e.g., clickable groups for bioorthogonal chemistry, fluorophores for imaging) would enable its use in target engagement studies, cellular localization, and in situ activity monitoring.

Validation in Biological Systems: Rigorous validation in cellular models and, subsequently, in vivo systems would be crucial to confirm its selectivity and efficacy as a probe, distinguishing its specific effects from off-target interactions.

Mechanism of Action Elucidation: As a probe, this compound could be instrumental in dissecting specific biological pathways, particularly those influenced by aporphine alkaloids, such as those involved in neurological function or metabolic regulation. wikipedia.orgmdpi.com

Innovations in Biosynthetic Engineering for this compound Production

This compound is currently isolated from plant sources, which can be limited by factors such as low yield, geographical availability, and environmental impact. wikipedia.orgnih.gov Innovations in biosynthetic engineering offer a sustainable and scalable alternative for its production:

Elucidation of Biosynthetic Pathway: A primary step involves identifying the complete biosynthetic pathway of this compound, including all enzymes and intermediates. Given its classification as an aporphine alkaloid, the pathway likely involves the phenolic oxidative coupling of benzylisoquinoline precursors, with key roles for cytochrome P450 enzymes (e.g., CYP719C, CYP80) and N-methyltransferases. nih.govtaylorandfrancis.comwikipedia.orgnih.govnih.gov

Heterologous Expression in Microbial Hosts: Once the pathway genes are identified, they can be introduced and expressed in amenable microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This approach has been successfully demonstrated for other aporphine alkaloids, enabling de novo production. nih.gov

Synthetic Biology Approaches: Advanced synthetic biology tools could be utilized to design and assemble synthetic gene clusters for this compound biosynthesis, allowing for modular pathway construction and rapid prototyping.

Advancements in Synthetic Methodologies for this compound Derivatives

The development of efficient and versatile synthetic methodologies is crucial for accessing this compound and its derivatives, facilitating SAR studies and the creation of novel analogs with improved properties. While general synthetic routes for aporphine alkaloids exist, specific advancements for this compound would focus on: eurekaselect.comresearchgate.net

Diversity-Oriented Synthesis (DOS): Implementing DOS strategies would allow for the rapid generation of diverse libraries of this compound analogs, exploring a wider chemical space for new biological activities.

Late-Stage Functionalization: Developing methods for late-stage functionalization of this compound would enable the selective modification of specific positions on the molecule, allowing for fine-tuning of its biological properties without lengthy de novo synthesis.

Sustainable and Green Chemistry Approaches: Incorporating principles of green chemistry, such as catalysis (e.g., C-H activation, photoredox catalysis) and flow chemistry, would lead to more environmentally friendly and efficient synthetic processes.

Theoretical Frameworks for Predicting this compound's Biological Interactions

Computational and theoretical approaches play an increasingly vital role in chemical biology, offering predictive power and guiding experimental design. For this compound, these frameworks can be applied to:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes and affinities of this compound with various potential protein targets, offering atomic-level insights into its interactions. This can help prioritize experimental validation of targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on this compound and its derivatives, researchers can establish relationships between structural features and biological activities, enabling the de novo design of more potent and selective analogs.

Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on existing datasets of natural product activities and structures to predict novel biological activities, off-targets, and even ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for this compound.

Network Pharmacology: This approach can be used to understand the potential multi-target interactions of this compound within complex biological networks, providing a holistic view of its pharmacological effects and identifying synergistic or antagonistic interactions.

Comparative Chemical Biology Studies of this compound with Related Natural Products

This compound is an aporphine alkaloid, a class that includes numerous well-studied compounds such as apomorphine (B128758) (PubChem CID: 5359238), nuciferine (B1677029) (PubChem CID: 442387), boldine (B1667363) (PubChem CID: 9387), and glaucine (B1671577) (PubChem CID: 6857). wikipedia.orgtaylorandfrancis.commdpi.com Comparative chemical biology studies with these and other related natural products would offer significant insights:

Understanding Structure-Function Relationships: By comparing the biological activities and molecular interactions of this compound with structurally similar aporphines, researchers can pinpoint specific structural features responsible for unique activities or enhanced potency.

Identifying Common and Unique Mechanisms: Such studies can reveal shared mechanisms of action across the aporphine class (e.g., interaction with dopamine receptors) while also highlighting any unique biological pathways modulated by this compound.

Leveraging Known Biology: The extensive research on other aporphine alkaloids can provide a valuable framework for hypothesizing and testing this compound's potential activities and targets.

Chemotaxonomy and Evolutionary Insights: Comparative studies can also contribute to understanding the evolutionary relationships and chemotaxonomic significance of this compound within the plant kingdom.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.